Methyl 4-[(trifluoroacetyl)amino]benzoate
Description
Contextualization of Fluorinated Benzoate (B1203000) Esters within Contemporary Organic Synthesis
Fluorinated benzoate esters represent a class of compounds that have garnered considerable attention in organic synthesis. The introduction of fluorine can profoundly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. This makes them highly valuable in the design of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals. The strategic placement of fluorine on the benzoate ring or on substituent groups can be used to fine-tune these properties for specific applications.
Significance of Trifluoroacetyl Functionality in Enabling Chemical Transformations
The trifluoroacetyl group (TFA) is a powerful tool in the arsenal (B13267) of synthetic organic chemists. Its strong electron-withdrawing nature significantly influences the reactivity of the molecule to which it is attached. In the context of Methyl 4-[(trifluoroacetyl)amino]benzoate, the TFA group serves a dual purpose. Firstly, it can act as a protecting group for the amine functionality, allowing for selective reactions at other sites of the molecule. Secondly, its electronic influence can activate or direct subsequent chemical transformations on the aromatic ring, providing a pathway to novel and otherwise inaccessible compounds.
Overview of Academic Research Trajectories for this compound
Academic research involving this compound and its derivatives has primarily focused on its utility as a versatile intermediate. Its precursor, Methyl 4-aminobenzoate (B8803810), is a well-established building block in the synthesis of a wide range of compounds, including pharmaceuticals and dyes. chemicalbook.com The introduction of the trifluoroacetyl group opens up new avenues for creating more complex and functionally diverse molecules. Research has explored its use in the synthesis of novel heterocyclic compounds and as a scaffold for creating libraries of potential biologically active molecules.
Scope and Objectives of the Comprehensive Review on this compound Research
This review aims to provide a thorough and scientifically accurate overview of this compound, focusing exclusively on its chemical properties, synthesis, and applications in a research context. The objective is to consolidate the existing knowledge on this compound, highlighting its importance as a research chemical and intermediate in organic synthesis. synhet.com This article will not discuss any dosage, administration, or safety profiles, adhering strictly to the chemical and research aspects of the compound.
Chemical Properties and Synthesis
The precise chemical and physical properties of this compound are critical to its application in synthesis. A common method for its preparation involves the trifluoroacetylation of Methyl 4-aminobenzoate.
Table 1: Physicochemical Properties of this compound nih.gov
| Property | Value |
| Molecular Formula | C₁₀H₈F₃NO₃ |
| Molecular Weight | 247.17 g/mol |
| IUPAC Name | methyl 4-[(2,2,2-trifluoroacetyl)amino]benzoate |
| CAS Number | 304646-56-8 |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in most organic solvents |
The synthesis of this compound is typically achieved through the reaction of Methyl 4-aminobenzoate with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, often in the presence of a base to neutralize the acid byproduct.
Table 2: Key Reagents in the Synthesis of this compound
| Reagent | Role |
| Methyl 4-aminobenzoate | Starting material |
| Trifluoroacetic Anhydride | Trifluoroacetylating agent |
| Pyridine or Triethylamine (B128534) | Base catalyst and acid scavenger |
| Dichloromethane or THF | Solvent |
Research Findings and Applications
While specific, large-scale applications of this compound are not widely documented in publicly available literature, its role as an intermediate in chemical research is evident. The presence of the ester and the trifluoroacetylated amine groups provides two distinct points for further chemical modification.
For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form a diverse library of amides and esters. The trifluoroacetyl group, while serving as a protecting group, can also be removed under specific conditions to liberate the free amine for further functionalization. This strategic unmasking is a key step in multi-step synthetic sequences.
The electron-withdrawing nature of the trifluoroacetyl group can also influence the regioselectivity of electrophilic aromatic substitution reactions on the benzoate ring, directing incoming electrophiles to specific positions. This allows for the controlled synthesis of polysubstituted aromatic compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(2,2,2-trifluoroacetyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c1-17-8(15)6-2-4-7(5-3-6)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDVOSSRTNAXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of Methyl 4 Trifluoroacetyl Amino Benzoate
Reactions Involving the Trifluoroacetyl Amide Moiety
The trifluoroacetyl group is a common protecting group for amines due to its stability under certain conditions and the relative ease of its removal under others. Its strong electron-withdrawing character makes the amide proton more acidic and the carbonyl carbon more electrophilic compared to non-fluorinated acetamides. This activation facilitates a range of reactions at the amide linkage.
Selective Cleavage and Deprotection Strategies
The trifluoroacetyl group can be readily cleaved under basic or, in some cases, acidic conditions through nucleophilic hydrolysis. The high electrophilicity of the carbonyl carbon, enhanced by the adjacent trifluoromethyl group, renders it susceptible to attack by nucleophiles like hydroxide (B78521) or alkoxides.
Basic Hydrolysis: Mild basic conditions are typically sufficient for the removal of the trifluoroacetyl group. Solvolysis in alcohols like methanol (B129727) or ethanol (B145695), often with a mild base catalyst, can effectively cleave the amide bond. researchgate.net For instance, treatment with aqueous piperidine (B6355638) has been shown to be effective for cleaving trifluoroacetyl groups from lysine (B10760008) residues in peptide synthesis, a method that could be applicable here. nih.gov The use of potassium carbonate in methanol or aqueous ammonia (B1221849) are also common methods for this transformation.
Acidic Hydrolysis: While generally stable to acidic conditions, prolonged exposure to strong acids can also effect cleavage. nih.gov However, this method is often less selective, as the methyl ester group in Methyl 4-[(trifluoroacetyl)amino]benzoate is also susceptible to hydrolysis under these conditions. google.com
| Reagent System | Conditions | General Applicability | Reference |
|---|---|---|---|
| Aqueous Piperidine | Room Temperature, 6-12 h | Effective for N-Tfa protected amino acids. | nih.gov |
| NaOAc in Ethanol | Ambient Temperature | Used for deprotection in the synthesis of energetic compounds. | researchgate.net |
| Solvolysis (Methanol/Ethanol) | Ambient Temperature | General method for removing trifluoroacetyl groups. | researchgate.net |
| Trifluoroacetic Acid (TFA) | Liquid or Gas Phase, Room Temp | Can cleave peptide bonds, primarily at Ser and Thr residues. | nih.gov |
Reductive cleavage offers an alternative to hydrolysis for unmasking the amine. This can involve the cleavage of either the acyl-N bond or the reduction of the carbonyl to a methylene (B1212753) group. For aromatic amides, selective acyl-N bond cleavage is a valuable transformation.
Research has shown that converting N-substituted aromatic amides into their corresponding tert-butyl acylcarbamates facilitates reductive cleavage. rsc.org Subsequent treatment with mild reducing agents like activated aluminum or sodium borohydride (B1222165) can selectively cleave the acyl-N bond, yielding the carbamate-protected amine. rsc.org While this is a two-step process, it provides a mild method for amide cleavage. rsc.org Direct reductive cleavage of trifluoroacetamides is less common, but methods for reducing standard amides using reagents like lithium and a catalytic amount of naphthalene (B1677914) could potentially be adapted. organic-chemistry.org
| Strategy | Reagents | Product | Reference |
|---|---|---|---|
| Two-step via Acylcarbamate | 1. Di-tert-butyl dicarbonate (B1257347) 2. Activated Al or NaBH₄ | tert-Butyl (4-(methoxycarbonyl)phenyl)carbamate | rsc.org |
| Direct Reductive Cleavage | Lithium, Naphthalene (catalytic) | Methyl 4-aminobenzoate (B8803810) | organic-chemistry.org |
Transamidation, the exchange of the amine portion of an amide with another amine, is a powerful tool for amide synthesis. mdpi.comchemistryviews.org Due to the electronic activation provided by the trifluoroacetyl group, this compound is a good candidate for such reactions. The weakened amide bond is more susceptible to nucleophilic attack by an incoming amine compared to a standard, non-activated amide. nsf.gov
Catalyst-free transamidation has been observed in systems where neighboring fluorine atoms activate the amide functionality. researchgate.net Metal-catalyzed approaches are also prevalent. For example, iron(III) salts have been shown to catalyze the transamidation of various primary, secondary, and tertiary amides with a broad range of amines. organic-chemistry.org Such methods could potentially be applied to exchange the trifluoroacetylamino group of the title compound with other amines, although this specific transformation is not explicitly documented.
N-Functionalization and Derivatization
The nitrogen atom of the trifluoroacetyl amide moiety can also be a site for further functionalization, such as alkylation or arylation. These reactions typically require deprotonation of the amide N-H to generate a more nucleophilic nitrogen anion.
N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved by treating this compound with a base followed by an alkylating agent (e.g., an alkyl halide). The increased acidity of the N-H proton facilitates deprotonation. This is a common strategy in the synthesis of N-alkyl amino acids, where amide-like protecting groups are alkylated. monash.edu
N-Arylation: Copper-catalyzed Chan-Lam type cross-coupling reactions have been successfully developed for the N-arylation of trifluoroacetamide (B147638) itself. researchgate.net This protocol uses Cu(OAc)2 as the catalyst with triethylamine (B128534) (TEA) as the base to couple trifluoroacetamide with various arylboronic acids, affording N-aryl trifluoroacetamides in moderate to good yields. researchgate.net This methodology is directly applicable to the N-arylation of this compound, providing a pathway to N,N-disubstituted aniline (B41778) derivatives. Other metal-catalyzed N-arylation methods, such as those using palladium or nickel catalysts, have also been developed for anilines and related compounds and could be adapted for this substrate. rsc.orgthieme-connect.de
| Reaction Type | Catalyst/Reagents | Reactant | General Outcome | Reference |
|---|---|---|---|---|
| Chan-Lam N-Arylation | Cu(OAc)₂, TEA | Arylboronic Acids | Moderate to good yields of N-aryl trifluoroacetamides. | researchgate.net |
| Nickel-Catalyzed N-Arylation | (PAd₂-DalPhos)Ni(o-Tol)Cl, NaOt-Bu | (Hetero)aryl Halides/Sulfonates | Good to excellent yields of N-arylated fluoroalkylamines. | thieme-connect.de |
| Ullmann-type N-Arylation | Pd(P(tBu)₃)₂/CuI | Alkyl(aryl)sulfonium Triflates | Good to high yields of N-arylated anilines. | rsc.org |
Rearrangement Reactions Involving the Amide Group
The amide group in this compound possesses a nitrogen atom whose nucleophilicity is substantially reduced by the potent electron-withdrawing effect of the adjacent trifluoroacetyl group. This inherent electronic deactivation renders the amide functionality relatively stable and less prone to classical rearrangement reactions that typically involve nucleophilic attack by the amide nitrogen or migration to an electron-deficient nitrogen.
While specific rearrangement reactions for this compound are not extensively documented in the literature, the general principles of amide chemistry suggest a high activation barrier for such transformations. For instance, reactions like the Hofmann, Curtius, or Lossen rearrangements, which transform amides into amines, are not directly applicable as they require a primary amide (R-CONH₂) or derivative that can form a nitrene intermediate.
However, intramolecular rearrangements in complex molecules containing amide functionalities can sometimes be induced under thermal or catalytic conditions. In related heterocyclic systems, amide nitrogen has been shown to participate in intramolecular ring-opening and rearrangement sequences, often proceeding through a spiro intermediate. nih.gov For this compound, any such rearrangement would likely require harsh conditions to overcome the low nucleophilicity of the trifluoroacetylated nitrogen atom.
Cyclization and Heterocycle Formation via Amide Reactivity
The incorporation of fluorinated groups into heterocyclic structures is a significant strategy in the development of pharmaceuticals and agrochemicals. nih.gov The amide group of this compound could theoretically participate in cyclization reactions to form new heterocyclic rings. However, the strong deactivation of the amide nitrogen by the trifluoroacetyl moiety makes it a poor nucleophile for initiating intramolecular cyclization onto the aromatic ring.
Furthermore, both the trifluoroacetylamino group and the methyl ester group are deactivating for electrophilic aromatic substitution, making intramolecular Friedel-Crafts type reactions challenging. Heterocycle formation would more likely involve the participation of the amide group with a highly reactive, externally introduced reagent.
An alternative pathway to heterocycles involves the initial transformation of the methyl ester group into a more reactive functionality that can then undergo intramolecular cyclization with the amide portion of the molecule. For example, reduction of the ester to an alcohol followed by activation could allow for an intramolecular N-alkylation to form a large-ring lactam, although this is often entropically disfavored. A more plausible route involves the reaction of both the amide and a neighboring group with a separate bifunctional reagent. For instance, multicomponent reactions are a known strategy for building complex heterocyclic systems, such as γ-lactams, from simpler precursors. nih.gov
Reactions at the Methyl Ester Group
The methyl ester group of this compound is a versatile handle for various chemical modifications. Its reactivity is heightened by the electron-withdrawing nature of the para-substituted trifluoroacetylamino group, which makes the ester carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-[(trifluoroacetyl)amino]benzoic acid, under either acidic or basic conditions. The mechanism of base-catalyzed hydrolysis (saponification) is well-understood and involves the nucleophilic addition of a hydroxide ion to the ester carbonyl carbon. oieau.fr
The rate of this reaction is significantly influenced by the substituent at the para-position of the benzoate (B1203000). Electron-withdrawing groups accelerate hydrolysis by stabilizing the negative charge that develops in the tetrahedral intermediate. oieau.fr The trifluoroacetylamino group is strongly electron-withdrawing, and therefore, the hydrolysis of this compound is expected to be faster than that of unsubstituted methyl benzoate. Studies on substituted methyl benzoates have shown that electron-withdrawing groups like a nitro group significantly reduce the half-life for hydrolysis. oieau.fr High-temperature water, with or without a base like potassium hydroxide, has also been shown to be an effective medium for the hydrolysis of sterically hindered or electronically deactivated esters. psu.edu
Effect of Substituents on Base-Catalyzed Hydrolysis of Methyl Benzoates
| Substituent (at para-position) | Relative Rate Constant (k/k₀) | Qualitative Effect |
|---|---|---|
| -OCH₃ | 0.25 | Electron-Donating (Deactivating) |
| -CH₃ | 0.54 | Electron-Donating (Deactivating) |
| -H | 1.00 | Reference |
| -Cl | 3.80 | Electron-Withdrawing (Activating) |
| -NO₂ | 29.5 | Strongly Electron-Withdrawing (Activating) |
| -N(H)C(O)CF₃ (Predicted) | > 1.00 | Strongly Electron-Withdrawing (Activating) |
This table presents generalized data to illustrate the electronic effects on the hydrolysis of substituted methyl benzoates.
Transesterification with Various Alcohols
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction can be catalyzed by acids or bases. For this compound, the enhanced electrophilicity of the ester carbonyl facilitates this transformation. The reaction involves the nucleophilic attack of an alcohol on the ester carbonyl, leading to a new ester and releasing methanol.
This method can be used to synthesize a variety of esters from the starting methyl ester. For example, reacting this compound with ethanol in the presence of an acid catalyst like sulfuric acid or a solid acid catalyst would yield Ethyl 4-[(trifluoroacetyl)amino]benzoate. The use of heterogeneous catalysts, such as ion-exchange resins like Amberlyst-15, is common for transesterification as they simplify product purification. researchgate.net
Reduction of the Ester to Aldehyde or Alcohol Functionalities
The methyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent. The presence of the trifluoroacetamide group requires careful selection of the reagent to achieve chemoselectivity.
Reduction to Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ester to the corresponding benzyl (B1604629) alcohol, 4-(hydroxymethyl)-N-(phenyl)trifluoroacetamide. However, LiAlH₄ is often non-selective and can also reduce the amide functionality. harvard.edu A more selective reagent is lithium borohydride (LiBH₄), which is known to reduce esters to alcohols in the presence of amide groups. harvard.edu
Reduction to Aldehyde: Partial reduction of the ester to an aldehyde, 4-[(trifluoroacetyl)amino]benzaldehyde, can be achieved using sterically hindered hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation. The reaction is typically performed at temperatures such as -78 °C to prevent over-reduction to the alcohol.
Selective Reduction of this compound
| Reagent | Typical Conditions | Primary Product |
|---|---|---|
| Lithium Borohydride (LiBH₄) | THF, Room Temp | 4-(Hydroxymethyl)-N-(phenyl)trifluoroacetamide (Alcohol) |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, -78 °C | 4-[(Trifluoroacetyl)amino]benzaldehyde (Aldehyde) |
| Lithium Aluminum Hydride (LiAlH₄) | THF, 0 °C to Room Temp | Mixture of reduced products (Ester and Amide reduction) |
Directed Amidations via Ester Activation
The methyl ester of this compound can be converted directly into a different amide through a process known as aminolysis. While the direct reaction of an ester with an amine is generally slow, the transformation can be facilitated using various catalysts that activate the ester carbonyl. mdpi.com
Recent research has demonstrated the effectiveness of heterogeneous catalysts like niobium pentoxide (Nb₂O₅) for the direct amidation of methyl benzoate with various amines under solvent-free conditions. researchgate.net Homogeneous catalytic systems, such as those based on Nickel/N-heterocyclic carbenes (Ni/NHC), have also been developed for the direct amidation of unactivated methyl esters. mdpi.com These methods allow for the synthesis of a wide array of N-substituted amides from this compound by reacting it with a desired primary or secondary amine in the presence of a suitable catalyst. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine displaces the methoxy (B1213986) group of the ester.
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring
The deactivated nature of the aromatic ring in this compound dictates its behavior in electrophilic and nucleophilic aromatic substitution reactions.
Halogenation Studies (e.g., Bromination, Iodination)
Direct halogenation of this compound is challenging due to the strongly deactivating nature of the trifluoroacetylamino and methyl ester groups. Electrophilic aromatic halogenation typically requires activated aromatic systems. However, related compounds offer insights into potential synthetic strategies. For instance, the bromination of methyl 4-aminobenzoate, where the amino group is a strong activator, readily occurs at the position ortho to the amino group to yield methyl 4-amino-3-bromobenzoate.
To achieve halogenation of the target compound, harsher reaction conditions or alternative synthetic routes would likely be necessary. One possible approach involves the halogenation of the more reactive precursor, methyl 4-aminobenzoate, followed by the introduction of the trifluoroacetyl group.
Table 1: Halogenated Derivatives of Methyl 4-aminobenzoate
| Compound Name | CAS Number | Molecular Formula | Notes |
| Methyl 4-amino-3-bromobenzoate | 106896-49-5 | C₈H₈BrNO₂ | Commercially available precursor. |
| Methyl 4-amino-3-iodobenzoate | 19718-49-1 | C₈H₈INO₂ | Commercially available precursor. |
Nitration and Sulfonation Reactions
The nitration and sulfonation of this compound are expected to be difficult for the same reasons as halogenation—the severe deactivation of the aromatic ring. In the case of the less deactivated substrate, methyl benzoate, nitration with a mixture of nitric acid and sulfuric acid yields primarily methyl 3-nitrobenzoate. The ester group directs the incoming electrophile to the meta position.
For this compound, the directing effects of both the trifluoroacetylamino group (ortho, para-directing but strongly deactivating) and the methyl ester group (meta-directing and deactivating) are in opposition. However, the overwhelming deactivating effect of the trifluoroacetylamino group would likely render the ring highly unreactive towards standard nitration and sulfonation conditions. Research on the nitration of N-acyl-4-aminobenzoates indicates that the substitution pattern is highly dependent on the nature of the acyl group and the reaction conditions. For example, the nitration of methyl 4-butyrylamino-3-methylbenzoate with mixed acid leads to the introduction of a nitro group at the 5-position, ortho to the activating alkyl group and meta to the deactivating ester group, but also ortho to the directing acylamino group. rsc.org
Directed Ortho-Metalation (DoM) Strategies and Subsequent Quenching
Directed ortho-metalation (DoM) offers a powerful strategy to functionalize the aromatic ring of this compound at the position ortho to the directing group. The trifluoroacetylamino group can act as a directed metalation group (DMG), coordinating to a strong base like an organolithium reagent and directing deprotonation to the adjacent ortho position. While the trifluoroacetyl group itself is a moderate DMG, the amide functionality within the trifluoroacetylamino group is a potent one.
The general mechanism involves the coordination of the organolithium reagent to the oxygen atom of the carbonyl in the trifluoroacetylamino group. This positions the base for the abstraction of a proton at the C-3 position of the phenyl ring, leading to a lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents.
While specific studies on this compound are not extensively reported, research on the DoM of N-pivaloylanilines and other N-acylanilines demonstrates the feasibility of this approach. The pivaloyl group, another bulky acyl group, effectively directs ortho-lithiation. The resulting organolithium species can be trapped with electrophiles such as aldehydes, ketones, and alkyl halides.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile means to form carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, a halogen substituent is typically required on the aromatic ring.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a powerful tool for the formation of biaryl compounds. To utilize this reaction, a halogenated derivative of this compound, such as methyl 3-bromo-4-[(trifluoroacetyl)amino]benzoate, would be required.
While there is no direct literature on the Suzuki-Miyaura coupling of this specific substrate, studies on similar compounds, such as the coupling of 4-bromobenzoic acid with phenylboronic acid, are well-established. acs.orgresearchgate.net The electronic nature of the substituents on the aryl halide can influence the reaction rate, with electron-withdrawing groups generally facilitating the oxidative addition step of the catalytic cycle. The strong deactivating nature of the trifluoroacetylamino group would be expected to make the corresponding aryl halide a good substrate for Suzuki-Miyaura coupling.
Table 2: Representative Suzuki-Miyaura Coupling Reaction
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 4-Biphenylcarboxylic acid |
Heck and Sonogashira Coupling Reactions
The Heck reaction couples an aryl or vinyl halide with an alkene, while the Sonogashira reaction couples an aryl or vinyl halide with a terminal alkyne, both typically catalyzed by palladium complexes. Similar to the Suzuki-Miyaura coupling, these reactions would necessitate a halogenated derivative of this compound as a starting material.
The Heck reaction of aryl halides is a well-developed methodology. For instance, the reaction of aryl halides with acrylates is a common transformation. The Sonogashira coupling is also a robust reaction for the formation of aryl-alkyne bonds. The reaction of 1-bromo-4-iodobenzene (B50087) with trimethylsilylacetylene (B32187) demonstrates the utility of this reaction. wikipedia.org Given the electron-deficient nature of the halogenated derivative of this compound, it is anticipated to be a suitable substrate for both Heck and Sonogashira couplings. A researcher reported difficulties with the Sonogashira coupling of methyl-4-bromobenzoate with 2-methylbut-3-yn-2-ol, suggesting that steric hindrance on the alkyne can be a limiting factor. researchgate.net
Buchwald-Hartwig Amination Methodologies
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a bulky phosphine (B1218219) ligand.
A review of current scientific literature does not show prominent examples of this compound directly participating as a substrate in Buchwald-Hartwig amination. The trifluoroacetyl group is a strong electron-withdrawing group, which significantly reduces the nucleophilicity of the nitrogen atom and increases the acidity of the N-H proton. While the N-H bond could potentially be coupled, this group primarily serves as a protecting group for the aniline nitrogen.
In a synthetic context, the trifluoroacetyl group prevents the amine from reacting while other transformations, such as a Buchwald-Hartwig reaction, are performed elsewhere on the molecule. For instance, a related halogenated precursor could be coupled with an amine, or alternatively, the parent compound, methyl 4-aminobenzoate, would be the species undergoing the C-N coupling. A patent for preparing pharmaceutical intermediates describes using the related compound methyl 4-(aminomethyl)benzoate in a Buchwald C-N coupling, highlighting that the free amine is the reactive partner in this type of transformation. google.com The stability of the trifluoroacetamide group under these conditions makes it an effective protecting group.
Radical Reactions and Photochemical Transformations of this compound
Detailed studies focusing specifically on the radical or photochemical reactions of this compound are not widely available in published literature. However, the general principles of organic chemistry allow for predictions about its potential behavior.
The trifluoroacetyl group is generally considered photochemically stable. The primary site for photochemical activity would likely be the benzene (B151609) ring. Irradiation with UV light could potentially lead to radical formation or other photochemical rearrangements, though specific pathways have not been documented for this molecule.
Radical reactions are characterized by intermediates with unpaired electrons. While radical reactions on aromatic rings are well-known, the specific influence of the 4-[(trifluoroacetyl)amino]benzoate substituent on such reactions has not been a focus of extensive research. The stability of the C-F bonds in the trifluoromethyl group makes them unlikely to participate in radical reactions under typical conditions.
Role of this compound as a Key Intermediate in Complex Synthesis
The principal role of this compound in organic synthesis is as a key intermediate, specifically as a protected form of methyl 4-aminobenzoate. The trifluoroacetyl group serves as an effective protecting group for the primary amino functionality for several reasons:
Stability: It is stable to a wide range of reaction conditions, including those used for oxidation, reduction (under certain conditions), and organometallic cross-coupling reactions.
Activation/Deactivation: It deactivates the aromatic ring towards electrophilic substitution and prevents the amine from participating in undesired side reactions.
Cleavage: It can be reliably removed under relatively mild basic conditions (e.g., using potassium carbonate in methanol) to regenerate the free amine, which can then be used in subsequent synthetic steps.
This protecting group strategy allows chemists to perform transformations on other parts of the molecule that would be incompatible with a free aniline. For example, a reaction could be carried out on the methyl ester group or on the aromatic ring (if a suitable leaving group is present) while the amine is protected. Following this, deprotection reveals the aniline for further functionalization.
Methyl 4-aminobenzoate itself is a valuable building block used in the synthesis of more complex molecules, including pharmaceutical agents and natural products like guanidine (B92328) alkaloids. chemicalbook.comthegoodscentscompany.com The use of its trifluoroacetyl-protected form is a crucial step in multi-step syntheses that require this strategic protection and deprotection.
This table outlines a conceptual multi-step synthesis to demonstrate the role of the title compound as a protected intermediate.
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose |
| 1 | Methyl 4-aminobenzoate | Trifluoroacetic anhydride (B1165640) (TFAA), Pyridine | This compound | Protection of the amino group. |
| 2 | This compound | 1. NaOH (aq), Heat2. H₃O⁺ | 4-[(Trifluoroacetyl)amino]benzoic acid | Selective hydrolysis of the methyl ester. |
| 3 | 4-[(Trifluoroacetyl)amino]benzoic acid | Amine, Coupling Agent (e.g., EDC, HOBt) | N-Substituted-4-[(trifluoroacetyl)amino]benzamide | Formation of a new amide bond at the carboxylate position. |
| 4 | N-Substituted-4-[(trifluoroacetyl)amino]benzamide | K₂CO₃, Methanol | N-Substituted-4-aminobenzamide | Deprotection to reveal the free amine for further reactions. |
Advanced Spectroscopic and Structural Elucidation Studies of Methyl 4 Trifluoroacetyl Amino Benzoate
High-Resolution Spectroscopic Analysis for Mechanistic Insights
High-resolution spectroscopic techniques are indispensable for elucidating the intricate details of molecular structure, conformation, and reactivity. The following sections explore the potential insights that could be gained from the application of in-situ NMR, advanced vibrational spectroscopy, and hyphenated mass spectrometry techniques to the study of Methyl 4-[(trifluoroacetyl)amino]benzoate.
In-Situ NMR Spectroscopy for Reaction Monitoring and Kinetic Studies
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for real-time monitoring of chemical reactions, providing invaluable data on reaction kinetics, intermediates, and mechanisms. The synthesis of this compound, likely proceeding through the trifluoroacetylation of Methyl 4-aminobenzoate (B8803810), could be meticulously tracked using this technique.
By monitoring the reaction directly within the NMR tube, researchers could observe the disappearance of the reactant signals and the concurrent emergence of the product signals. For instance, the aromatic protons of Methyl 4-aminobenzoate would exhibit a characteristic shift upon conversion to the trifluoroacetylated product due to the change in the electronic environment of the benzene (B151609) ring. Similarly, the resonance of the amino (-NH₂) protons would be replaced by a new signal corresponding to the amide (-NH) proton in the product.
Expected ¹H NMR Chemical Shift Data (Illustrative)
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons (ortho to -NHCOCF₃) | 8.0 - 8.2 | Doublet | Deshielded due to the electron-withdrawing trifluoroacetyl group. |
| Aromatic Protons (ortho to -COOCH₃) | 7.8 - 8.0 | Doublet | |
| Methyl Protons (-OCH₃) | ~3.9 | Singlet | |
| Amide Proton (-NH) | 9.0 - 10.0 | Singlet (broad) | Chemical shift can be highly dependent on solvent and concentration. |
Expected ¹³C NMR Chemical Shift Data (Illustrative)
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl Carbon (-C OOCH₃) | 165 - 170 |
| Carbonyl Carbon (-NHC OCF₃) | 155 - 160 (quartet due to coupling with ³F) |
| Aromatic Carbons | 115 - 140 |
| Methyl Carbon (-OC H₃) | ~52 |
| Trifluoromethyl Carbon (-C F₃) | ~116 (quartet due to ¹JC-F coupling) |
Kinetic studies performed using in-situ NMR would allow for the determination of reaction rates, rate laws, and activation parameters, providing a deep understanding of the reaction mechanism.
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, offering insights into its functional groups, conformation, and the nature of intermolecular interactions.
For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the ester and amide groups (in the region of 1650-1750 cm⁻¹), and the strong C-F stretching vibrations of the trifluoromethyl group (typically between 1100 and 1300 cm⁻¹).
Expected Vibrational Frequencies (Illustrative)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H Stretch (Amide) | ~3300 | Weak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |
| C=O Stretch (Ester) | ~1720 | Moderate |
| C=O Stretch (Amide I) | ~1680 | Moderate |
| N-H Bend (Amide II) | ~1550 | Weak |
| C-N Stretch (Amide III) | ~1250 | Moderate |
| C-F Stretch | 1100 - 1300 (Strong, multiple bands) | Moderate |
Hyphenated Mass Spectrometry Techniques for Complex Mixture Analysis and Fragmentation Pathways
Hyphenated mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are crucial for the analysis of complex mixtures and the elucidation of fragmentation pathways. For this compound, these techniques would provide the molecular weight of the compound and detailed information about its structure through the analysis of its fragmentation pattern.
Based on studies of similar trifluoroacetylated compounds, the fragmentation of this compound under electron ionization (EI) would likely involve characteristic losses. For instance, the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the trifluoromethyl group (-CF₃), and the entire trifluoroacetyl group (-COCF₃) would be expected fragmentation pathways. A study on methyl 4-(trifluoroacetylthio)benzoate, a structurally related compound, revealed the formation of O-methyl cations, suggesting that similar rearrangements could occur in this compound. nist.gov
Expected Mass Spectrometry Fragmentation (Illustrative)
| Fragment Ion | m/z | Proposed Structure/Loss |
| [M]⁺• | 247 | Molecular Ion |
| [M - OCH₃]⁺ | 216 | Loss of methoxy radical |
| [M - CF₃]⁺ | 178 | Loss of trifluoromethyl radical |
| [M - COCF₃]⁺ | 150 | Loss of trifluoroacetyl radical |
| [C₇H₆NO]⁺ | 120 | Fragment from cleavage of the amide bond |
Electrospray ionization (ESI) mass spectrometry would be useful for analyzing the compound in solution and could provide information on its protonated or deprotonated forms, depending on the ionization mode.
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering unparalleled insights into bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
Detailed Crystal Packing and Supramolecular Assembly Analysis
While a crystal structure for this compound is not publicly available, analysis of related structures, such as methyl 4-aminobenzoate, can provide a basis for predicting its solid-state behavior. The crystal packing of this compound would be dictated by a combination of van der Waals forces, dipole-dipole interactions, and, most importantly, hydrogen bonding.
Identification and Characterization of Hydrogen Bonding Networks
Hydrogen bonding is expected to be a dominant feature in the crystal structure of this compound. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens of both the ester and amide groups, as well as the fluorine atoms of the trifluoromethyl group, can act as hydrogen bond acceptors.
It is anticipated that a primary hydrogen bonding motif would involve the amide N-H group of one molecule forming a hydrogen bond with the carbonyl oxygen of the ester or amide group of a neighboring molecule. This would lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice. The presence of the trifluoroacetyl group introduces the possibility of weaker C-H···F or N-H···F hydrogen bonds, which would further stabilize the crystal packing. A detailed analysis of these hydrogen bonding networks, including bond distances and angles, would be crucial for understanding the supramolecular chemistry of this compound.
Polymorphism and Pseudopolymorphism Studies
No studies detailing the existence of different polymorphic or pseudopolymorphic forms of this compound were identified. Research into the crystallization of this compound under various conditions, which would be necessary to identify and characterize different solid-state forms, has not been published in the available scientific literature. Therefore, no data on the distinct crystal packings, thermal properties, or spectroscopic differences between potential polymorphs can be provided.
Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms
There is no available literature reporting the use of solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to characterize either the crystalline or amorphous states of this compound. Such studies would provide valuable insight into the local molecular environment and conformation of the compound in the solid state. Without experimental data, it is not possible to present information on chemical shifts, cross-polarization magic angle spinning (CP-MAS) spectra, or relaxation time measurements that would differentiate between crystalline and amorphous forms.
Circular Dichroism and Chiral Recognition Studies (if applicable to chiral derivatives)
The chemical structure of this compound is achiral. Therefore, it does not exhibit enantiomerism and would not show a signal in circular dichroism (CD) spectroscopy. Furthermore, the search did not yield any studies on chiral derivatives of this compound that would be amenable to CD analysis for the investigation of chiral recognition phenomena. Research on the synthesis of chiral variants and their interactions with other chiral molecules has not been reported.
Computational and Theoretical Investigations of Methyl 4 Trifluoroacetyl Amino Benzoate
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons within a molecule dictates its chemical behavior. For Methyl 4-[(trifluoroacetyl)amino]benzoate, the interplay between the electron-withdrawing trifluoroacetyl group, the electron-donating amino linkage, and the aromatic benzoate (B1203000) system creates a complex electronic environment.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the orbital from which an electron is most easily removed, is associated with the molecule's ability to act as a nucleophile. researchgate.net Conversely, the LUMO, the orbital to which an electron is most easily added, relates to its electrophilic character. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the aminobenzoate moiety, specifically the benzene (B151609) ring and the nitrogen atom, which are the most electron-rich parts of the molecule. The electron-donating nature of the amino group increases the energy of the HOMO. In contrast, the powerful electron-withdrawing trifluoroacetyl group, along with the carbonyl of the ester, will significantly lower the energy of the LUMO, localizing it predominantly on the trifluoroacetyl carbonyl carbon and the ester carbonyl carbon.
This distribution suggests that the molecule could exhibit dual reactivity. The aminobenzoate portion would be susceptible to electrophilic attack, while the carbonyl carbons are prime targets for nucleophilic attack. The significant HOMO-LUMO gap, influenced by the strong electron-withdrawing groups, would suggest a molecule of considerable stability. nih.gov Computational studies on similar aromatic amides, such as 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, have shown that the HOMO and LUMO are typically π-type orbitals distributed across the aromatic system and the amide linkage. nih.govnih.gov
Table 1: Representative Frontier Molecular Orbital Energies for Structurally Related Aromatic Amides (Calculated via DFT)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |
| 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide | -6.50 | -1.50 | 5.00 | nih.govnih.gov |
| N-(phenylsulfonyl)acetamide derivative (4a) | -5.75 | -4.95 | 0.80 | researchgate.net |
| N-(phenylsulfonyl)acetamide derivative (5c) | -5.82 | -4.95 | 0.87 | researchgate.net |
| N-(phenylsulfonyl)acetamide derivative (6a) | -5.50 | -4.99 | 0.51 | researchgate.net |
Note: This data is for analogous compounds and serves to illustrate the typical range of values obtained through DFT calculations. The actual values for this compound would require specific calculation.
Charge Distribution and Electrostatic Potential Maps
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. researchgate.net It maps the electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles).
For this compound, the ESP map is predicted to show a high negative potential around the oxygen atoms of both the ester and amide carbonyls, as well as the fluorine atoms of the trifluoromethyl group. These areas are the most electronegative and represent likely sites for hydrogen bonding and electrophilic attack. Conversely, regions of high positive potential are expected around the amide proton (N-H) and, to a lesser extent, the aromatic protons. The carbonyl carbons of both the amide and ester functionalities would also exhibit positive potential, marking them as electrophilic centers. The distribution of charge, particularly the significant polarization induced by the trifluoroacetyl group, is a key determinant of the molecule's solubility, crystal packing, and interaction with biological targets. researchgate.net
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static, with rotations around single bonds leading to different spatial arrangements known as conformations. nih.gov Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for comprehending the molecule's physical properties and biological activity.
Torsional Potential Energy Surface Mapping
A key feature of this compound is the restricted rotation around the amide C-N bond due to its partial double bond character. nih.gov This is a well-established phenomenon in amides, arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. nih.gov Similarly, rotation can occur around the N-aryl bond and the C-C bond connecting the carbonyl of the ester to the ring.
A torsional potential energy surface (PES) map, generated through quantum chemical calculations, can chart the energy of the molecule as a function of the dihedral angles of these rotatable bonds. For aromatic amides, these calculations often reveal multiple stable conformers (local minima on the PES) and the transition states that connect them. nih.gov The planarity of the amide bond is a critical factor, and significant energy is required to twist it. nih.gov
Isomerism and Rotational Barriers
Due to the restricted rotation around the C-N amide bond, this compound can exist as cis and trans isomers (also referred to as E/Z conformers). In most secondary amides, the trans conformation, where the bulky substituents are on opposite sides of the C-N bond, is sterically favored. researchgate.net However, the specific electronic and steric effects of the trifluoroacetyl and the methyl benzoate groups would determine the precise energy difference between these forms.
The energy required to overcome this rotational restriction is known as the rotational barrier. This barrier can be determined experimentally by dynamic NMR spectroscopy and calculated using quantum chemical methods. science.gov For aromatic amides, these barriers are typically in the range of 12-80 kJ/mol. science.gov The presence of the bulky and highly electronegative trifluoroacetyl group is expected to have a significant impact on this barrier compared to a simple acetyl group. Studies on related enamides have shown that the size of the acyl substituent is a key factor in determining the rotational barrier height. nih.gov
Table 2: Representative Rotational Barriers for Related Amide-Containing Molecules
| Compound | Bond of Rotation | Rotational Barrier (kJ/mol) | Method | Source |
| N,N-dimethylacetamide | Amide C-N | ~75-85 | Dynamic NMR | science.gov |
| Difluoroacetamide | Amide C-N | ~73 | Computational (DFT) | |
| N-alkenyl-N-alkylacetamide | N-alkenyl | 35-130 | Dynamic NMR | nih.gov |
| N,N-disubstituted nonafluorobutane-1-sulfonamides | S-N Bond | 62-71 | Dynamic NMR |
Note: This data is for analogous compounds and is intended to provide a general context for the energy scales involved in such rotational processes.
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed.
For this compound, several reactions could be computationally modeled. For instance, the hydrolysis of the ester or amide bond is a fundamental reaction. Calculations could elucidate whether this process is more favorable under acidic or basic conditions by modeling the respective transition states. The calculations would likely show that the ester carbonyl carbon is a more favorable site for nucleophilic attack than the amide carbonyl carbon under neutral or basic conditions, due to the better leaving group (methoxide vs. the trifluoroacetyl-substituted aniline (B41778) anion).
Furthermore, reactions involving the aromatic ring, such as electrophilic aromatic substitution, could be investigated. The calculations would confirm the directing effects of the substituents. The trifluoroacetylamino group is a deactivating, meta-directing group, while the methyl carboxylate is also deactivating and meta-directing. However, the nitrogen lone pair of the amide, despite being delocalized onto the trifluoroacetyl group, can still participate in resonance, potentially directing ortho and para to a minor extent. Computational modeling could precisely quantify these competing effects and predict the most likely site of substitution. Such studies on related systems have successfully correlated calculated reactivity descriptors with experimental outcomes.
Transition State Characterization and Activation Energies
No published studies were found that specifically characterize the transition states or calculate the activation energies for reactions involving this compound. Such investigations would typically involve quantum mechanical calculations to identify the high-energy intermediates of reactions, such as its synthesis or hydrolysis, providing crucial insights into reaction kinetics and mechanisms.
Reaction Pathway Optimization and Intrinsic Reaction Coordinate (IRC) Analysis
There is no available research detailing reaction pathway optimization or Intrinsic Reaction Coordinate (IRC) analysis for this compound. This type of analysis is used to confirm that a calculated transition state correctly connects the reactants and products of a reaction, thereby mapping the entire course of the chemical transformation.
Solvent Effects on Reactivity and Reaction Free Energies
No specific computational studies on the influence of different solvents on the reactivity and reaction-free energies of this compound have been published. Research in this area would typically employ computational models, such as the Polarizable Continuum Model (PCM), to understand how the reaction energetics and equilibria are affected by the surrounding medium.
Prediction and Interpretation of Spectroscopic Parameters
Computational NMR Chemical Shift Prediction and Validation
There are no dedicated computational studies that predict the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound and validate these predictions against experimental data. Such studies are valuable for confirming the chemical structure and for the detailed assignment of NMR spectra.
Vibrational Frequency Calculations for IR and Raman Assignments
No literature is available on the computational calculation of vibrational frequencies for the assignment of Infrared (IR) and Raman spectra of this compound. These calculations are instrumental in understanding the vibrational modes of a molecule and accurately assigning the peaks observed in experimental vibrational spectroscopy.
Intermolecular Interaction Modeling
Specific modeling of the intermolecular interactions of this compound, such as hydrogen bonding, van der Waals forces, or π-stacking, has not been reported in the scientific literature. This type of modeling is crucial for understanding the compound's physical properties, such as its melting point and solubility, as well as its interactions with biological targets.
Hydrogen Bonding and π-π Stacking Interactions
There are no specific research findings or data tables available from computational studies that detail the hydrogen bonding and π-π stacking interactions for this compound.
Analysis of similar, yet distinct, molecules can provide some context. For instance, a study on Methyl 4-hydroxy-3-nitrobenzoate revealed a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, that contribute to the stability of its crystal structure. mdpi.comresearchgate.net In that case, two unique molecules in the asymmetric unit were linked by numerous hydrogen bonds and two distinct π-stacking interactions, forming infinite stacked sheets. researchgate.net The centroid to centroid distances for the π-stacking interactions were measured at 3.713 Å and 3.632 Å. mdpi.com However, it is crucial to note that the electronic and steric differences between Methyl 4-hydroxy-3-nitrobenzoate and this compound are significant, and therefore, their intermolecular interaction patterns cannot be assumed to be identical.
The trifluoroacetyl group in this compound would significantly influence its hydrogen bonding and stacking behavior compared to simpler benzoate derivatives. The strong electron-withdrawing nature of the trifluoromethyl group would decrease the hydrogen bond donating capacity of the N-H group while potentially enhancing the acceptor capabilities of the nearby carbonyl oxygen. Furthermore, the bulky and highly fluorinated group would sterically influence how molecules can approach each other, affecting potential π-π stacking arrangements.
Host-Guest Chemistry and Self-Assembly Motifs
No literature detailing the involvement of this compound in host-guest chemistry or specific self-assembly motifs was found.
The self-assembly of molecules is often directed by non-covalent interactions such as hydrogen bonding and π-π stacking. beilstein-journals.org Aminobenzoate derivatives, in a broader sense, are recognized as building blocks in the assembly of natural products. nih.govresearchgate.net The propensity of molecules to self-assemble is also influenced by the presence of bulky aromatic groups, which can drive the formation of ordered structures through π–π stacking interactions. nih.gov Given that this compound contains both a hydrogen-bonding amide linkage and an aromatic ring, it is plausible that it could participate in self-assembly under specific conditions. However, without experimental or theoretical studies, the nature of any such assemblies is unknown.
Applications of Methyl 4 Trifluoroacetyl Amino Benzoate in Advanced Chemical Research
Role as a Building Block in Complex Molecule Synthesis
The strategic placement of the trifluoroacetyl group on the amine functionality of methyl 4-aminobenzoate (B8803810) renders Methyl 4-[(trifluoroacetyl)amino]benzoate a valuable precursor in multi-step synthetic sequences. This protecting group can be selectively removed under specific conditions, allowing for subsequent chemical transformations at the amine position.
Precursor in the Synthesis of Advanced Organic Scaffolds (e.g., heterocyclic compounds, peptides)
The trifluoroacetyl group is a well-established protecting group for amines in peptide synthesis. chalcogen.roresearchgate.netnih.govsemanticscholar.orgasianpubs.org Its stability under various reaction conditions and the mild conditions required for its removal make it a suitable choice for protecting the amino functionality of the benzoate (B1203000) moiety during peptide coupling reactions. While direct use of this compound in peptide synthesis is not extensively documented in publicly available literature, its structural motif suggests its potential as a building block for incorporating a 4-(methoxycarbonyl)phenyl group into peptide chains. The trifluoroacetyl group would protect the amine during the coupling of the carboxylic acid of an amino acid to the amine of another, preventing self-polymerization and other side reactions.
In the realm of heterocyclic chemistry, N-acylated anilines are common precursors for the synthesis of various heterocyclic systems. For instance, the condensation of o-phenylenediamines with carboxylic acids or their derivatives is a standard method for preparing benzimidazoles. nih.govmdpi.com While specific examples utilizing this compound are not prominent, the trifluoroacetyl group could serve as a temporary protecting group for one of the amino groups in a substituted o-phenylenediamine, directing the cyclization to a specific position. Similarly, in the synthesis of quinazolinones, which often involves the reaction of anthranilic acid derivatives, the trifluoroacetyl group could be employed to modulate the reactivity of an amino substituent. ijarsct.co.infrontiersin.orgnih.govmdpi.com
Table 1: Potential Applications in Heterocyclic Synthesis
| Heterocyclic System | Potential Role of this compound |
| Benzimidazoles | As a protected precursor to introduce a substituted aniline (B41778) moiety. |
| Quinazolines | As a building block in the synthesis of functionalized quinazoline derivatives. |
| Other N-heterocycles | As a starting material for multi-step syntheses requiring selective amine protection. |
Intermediate for Potential Agrochemicals and Related Crop Protection Agents
The incorporation of fluorine atoms into agrochemical molecules is a widely used strategy to enhance their efficacy and metabolic stability. The trifluoromethyl group (CF3) is particularly valued for its ability to increase lipophilicity and block metabolic pathways. researchgate.net Anilide and aniline-derived compounds are prevalent in a variety of herbicides and fungicides. nih.govresearchgate.net Although direct evidence of this compound's use in commercial agrochemicals is scarce, its structure, containing both a trifluoromethyl group and an aniline substructure, makes it an attractive intermediate for the synthesis of new crop protection agents. The trifluoroacetyl group can be hydrolyzed to reveal the free amine, which can then be further functionalized to create a diverse library of potential agrochemicals for screening.
Building Block for Dyes, Pigments, and Optical Materials
Aromatic amines are fundamental components in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. nbinno.comwikipedia.orgresearchgate.net The synthesis involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. The trifluoroacetyl group in this compound deactivates the amino group, preventing it from undergoing diazotization. However, upon deprotection to the free amine, the resulting methyl 4-aminobenzoate derivative could be diazotized and coupled to form azo dyes. The presence of the trifluoromethyl group could potentially influence the color and photostability of the resulting dye.
Furthermore, fluorinated organic molecules are of interest in the development of fluorescent dyes and other optical materials. beilstein-journals.orggoogle.comkci.go.krlubio.ch The introduction of fluorine can alter the electronic properties of a chromophore, leading to changes in its absorption and emission spectra. While specific applications of this compound in this area are not well-documented, its aromatic and fluorinated nature suggests its potential as a precursor for novel fluorescent compounds.
Contributions to Materials Science and Polymer Chemistry
The unique combination of a polymerizable functional group (after deprotection of the amine) and a fluorine-containing moiety makes this compound an interesting candidate for the development of advanced materials.
Monomer for Specialty Polymers, Copolymers, and Dendrimers
Upon hydrolysis of the trifluoroacetyl group, the resulting methyl 4-aminobenzoate can act as a monomer in the synthesis of various polymers. For instance, it can be used as a diamine equivalent (after conversion of the ester to another amine or carboxylic acid) in the synthesis of polyamides and polyimides. mdpi.commdpi.comresearchgate.netrenewable-carbon.euosti.govresearchgate.netmdpi.com The incorporation of the trifluoromethyl group into the polymer backbone can impart desirable properties such as increased thermal stability, improved solubility in organic solvents, and lower dielectric constants.
Table 2: Potential Polymer Architectures Incorporating this compound Moiety
| Polymer Type | Potential Role of the Monomer | Potential Properties |
| Polyamides | As a diamine or diacid precursor. | Enhanced thermal stability, improved solubility. |
| Polyimides | As a diamine precursor. | Lower dielectric constant, increased transparency. |
| Copolymers | To introduce specific functionalities and properties. | Tailored thermal and optical properties. |
Dendrimers, highly branched and well-defined macromolecules, are another area where this compound could find application. nih.govnih.govresearchgate.net The trifluoroacetylated surface groups could be used to control the solubility and reactivity of the dendrimer. Subsequent deprotection would provide a high density of reactive amine groups on the dendrimer periphery for further functionalization.
Precursor for Advanced Organic Electronic Materials (e.g., OLEDs, organic semiconductors)
The field of organic electronics relies on the design and synthesis of novel organic molecules with specific electronic properties. Fluorinated compounds are often used in the development of materials for organic light-emitting diodes (OLEDs) and organic semiconductors to tune energy levels and improve device stability. nih.govwiley.comtcichemicals.comossila.comossila.com While there are no direct reports on the use of this compound in this context, its aromatic and fluorinated structure makes it a plausible precursor for the synthesis of more complex molecules for these applications. The trifluoroacetyl group could be used as a protecting group during the synthesis of a larger conjugated system, and its electron-withdrawing nature could influence the electronic properties of the final material.
Component in Liquid Crystal Synthesis and Related Anisotropic Materials
The molecular architecture of this compound, characterized by a rigid phenyl ring, is a common feature in the design of mesogenic (liquid crystal-forming) compounds. The introduction of a trifluoroacetyl group significantly influences the electronic properties and intermolecular forces of the molecule, which are critical factors in the formation of liquid crystalline phases.
In the synthesis of liquid crystals, molecules require a degree of structural rigidity and anisotropy (directionally dependent properties). The benzoate core of this compound provides this necessary rigidity. The trifluoroacetyl group, with its strong C-F bond dipoles, can impart a significant dipole moment to the molecule. This feature is crucial for creating liquid crystals with either positive or negative dielectric anisotropy, a property essential for their application in display technologies beilstein-journals.org. The N-H and C=O groups can participate in hydrogen bonding, which promotes the parallel alignment of molecules necessary for forming nematic or smectic phases researchgate.netmdpi.com.
Research in this area focuses on incorporating such fluorinated building blocks into larger molecules to fine-tune their phase transition temperatures, viscosity, and electro-optical response. The trifluoromethyl group can enhance thermal stability and modify the mesophase behavior of the final liquid crystal material.
Table 1: Hypothetical Properties of a Liquid Crystal Incorporating the this compound Moiety
| Property | Influence of the Trifluoroacetyl Group | Potential Value |
|---|---|---|
| Dielectric Anisotropy (Δε) | Introduction of strong C-F bond dipoles. | Can be engineered to be positive or negative beilstein-journals.org. |
| Clearing Point (N-I Transition) | Affects intermolecular forces and molecular packing. | 50-100 °C |
| Viscosity | Can reduce intermolecular interactions compared to other polar groups. | Low to moderate |
Utilization in Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound is well-suited for creating ordered, self-assembling systems due to its capacity for multiple, specific intermolecular interactions.
The key interactions that drive the self-assembly of this molecule include:
Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, while the carbonyl oxygen and the fluorine atoms of the trifluoroacetyl group act as hydrogen bond acceptors. This allows for the formation of well-defined chains or sheets mdpi.com.
π-π Stacking: The electron-rich aromatic ring can stack with adjacent rings, contributing to the stability of the assembled structure beilstein-journals.org.
Dipole-Dipole Interactions: The significant dipole moment arising from the ester and trifluoroacetyl groups helps to orient the molecules in a predictable manner.
These non-covalent forces enable the molecule to spontaneously organize into higher-order structures, a fundamental principle in the development of functional biomaterials and nanostructures beilstein-journals.orgnih.gov.
Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. The functional groups on this compound make it an interesting candidate for the design of synthetic receptors. The trifluoroacetylated amine linkage provides a precise arrangement of hydrogen bond donors and acceptors, which can be tailored to selectively bind to specific analytes. For instance, the amide group can form specific hydrogen bonds with complementary functional groups like carboxylic acids or other amides, a process central to biological recognition and the development of synthetic sensors nih.gov.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks (linkers) tcichemicals.com. While this compound itself may not be the final linker, it serves as an important precursor.
The trifluoroacetyl group can function as a protecting group for the amine. In a synthetic strategy, this protecting group can be removed to generate Methyl 4-aminobenzoate in situ. This amine-functionalized linker can then react with metal nodes to form MOFs or with other organic linkers to form COFs researchgate.net. For example, 4-aminobenzoic acid is used to generate amine-functionalized clusters for the synthesis of materials like MOF-901 researchgate.net.
Alternatively, if the entire molecule is incorporated as a linker, the trifluoroacetyl groups would line the pores of the resulting framework. This would create a highly fluorinated and hydrophobic internal surface, which could be advantageous for applications like the selective capture of fluorinated gases or water purification mdpi.com.
Table 2: Role of this compound in Framework Synthesis
| Framework Type | Role of the Compound | Resulting Framework Property |
|---|---|---|
| MOF/COF | Precursor to Methyl 4-aminobenzoate linker. | Standard framework with amine functionality. |
Applications in Analytical Chemistry as a Derivatization Reagent
Derivatization is a chemical modification technique used to convert an analyte into a form that is easier to detect or separate chromatographically sdiarticle4.com. The trifluoroacetyl group is a key functional group used in derivatization for gas chromatography (GC).
This compound can be viewed as the derivatized form of Methyl 4-aminobenzoate. The introduction of the trifluoroacetyl group has significant analytical advantages. Reagents such as N-Methyl-bis(trifluoroacetamide) (MBTFA) are used to introduce this group onto primary and secondary amines gcms.cz. The presence of three fluorine atoms makes the resulting derivative highly sensitive to an Electron Capture Detector (ECD), which is particularly responsive to halogenated compounds. This allows for the trace-level analysis of compounds that would otherwise be difficult to detect gcms.cznih.gov.
Derivatization with a trifluoroacetyl group is a common strategy to improve the chromatographic properties of polar analytes, such as amino acids or biogenic amines, for GC analysis. The key benefits include:
Increased Volatility: The trifluoroacetyl group masks the polar N-H bond of the amine, reducing hydrogen bonding and making the molecule more volatile and suitable for GC sigmaaldrich.com.
Improved Thermal Stability: The resulting trifluoroacetamide (B147638) is more thermally stable than the parent amine, preventing decomposition in the hot GC injector and column nih.gov.
Enhanced Separation: The modification alters the analyte's polarity and size, often leading to better peak shapes and improved resolution from other components in a mixture.
Table 3: Comparison of Analytical Properties Before and After Trifluoroacetylation | Analyte | Property | Before Derivatization (e.g., Methyl 4-aminobenzoate) | After Derivatization (this compound) | | --- | --- | --- | --- | | Volatility | Low (due to H-bonding) | High | | Thermal Stability | Moderate | High | | GC Peak Shape | Often shows tailing | Symmetrical and sharp | | Suitable Detector | Flame Ionization Detector (FID) | Electron Capture Detector (ECD) for high sensitivity gcms.cz |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Insights on Methyl 4-[(trifluoroacetyl)amino]benzoate
This compound is primarily recognized in the scientific literature as a synthetically useful intermediate. Its structure combines a methyl benzoate (B1203000) moiety with a trifluoroacetyl-protected amine. The trifluoroacetyl group serves as an effective protecting group for the amine, rendering it stable to a variety of reaction conditions. This stability is a key research insight, allowing for selective transformations on other parts of the molecule, particularly the methyl ester.
The key academic contributions related to this compound are therefore found within the context of multi-step syntheses. Researchers have utilized this and analogous compounds as building blocks for more complex molecules. The synthesis of this compound itself is straightforward, typically involving the acylation of Methyl 4-aminobenzoate (B8803810) with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈F₃NO₃ |
| Molecular Weight | 247.17 g/mol nih.gov |
| IUPAC Name | methyl 4-[(2,2,2-trifluoroacetyl)amino]benzoate nih.gov |
| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F nih.gov |
| InChIKey | MDDVOSSRTNAXHJ-UHFFFAOYSA-N nih.gov |
This table is interactive. You can sort and filter the data.
Identification of Unexplored Reactivity and Transformation Pathways
The reactivity of this compound has been primarily exploited for its protective nature. However, several avenues of its reactivity remain largely unexplored. The interplay between the electron-withdrawing trifluoroacetyl group and the electron-donating (via resonance) protected amino group, in conjunction with the electron-withdrawing methyl ester, creates a unique electronic environment on the aromatic ring that could lead to novel transformation pathways.
Future research could focus on:
Electrophilic Aromatic Substitution: A systematic study of electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the benzene (B151609) ring could reveal interesting regioselectivity due to the complex interplay of the substituents.
Cross-Coupling Reactions: The potential for this molecule to participate in various cross-coupling reactions, either at the aromatic C-H bonds or through prior functionalization, has not been thoroughly investigated.
Intramolecular Cyclizations: Under specific conditions, intramolecular reactions between the ester and the protected amine or the aromatic ring could be triggered to form novel heterocyclic systems.
Potential for Novel Synthetic Applications and Methodological Innovations
Beyond its current role as a protected amino acid derivative, this compound holds potential for new synthetic applications. The trifluoromethyl group is a key pharmacophore in many modern drugs due to its ability to enhance metabolic stability and binding affinity.
Potential novel applications include:
Pharmaceutical Scaffolding: This compound could serve as a starting material for the synthesis of novel pharmaceutical agents where the trifluoroacetylated aminobenzoate core is a key structural motif.
Polymer Chemistry: The molecule could be a monomer for the synthesis of specialty polymers with unique thermal and electronic properties conferred by the fluorine content.
Materials Science: Derivatives of this compound could be explored for applications in materials science, such as in the development of liquid crystals or organic light-emitting diodes (OLEDs).
Challenges and Opportunities in Sustainable Synthesis and Application of this compound
The current synthesis of this compound often relies on harsh reagents and organic solvents, which present environmental challenges. A significant opportunity lies in the development of more sustainable synthetic routes.
Challenges:
Use of Hazardous Reagents: Trifluoroacetic anhydride is corrosive and moisture-sensitive.
Solvent Waste: The use of volatile organic solvents contributes to environmental pollution.
Atom Economy: The current synthetic methods may not have optimal atom economy.
Opportunities for Sustainable Synthesis:
Green Solvents: Exploring the use of greener solvents like ionic liquids or supercritical fluids.
Catalytic Methods: Developing catalytic methods for the trifluoroacetylation step that avoid the use of stoichiometric, corrosive reagents.
Flow Chemistry: Utilizing flow chemistry could enable a safer, more efficient, and scalable synthesis with reduced waste.
Outlook for Synergistic Computational and Experimental Research Endeavors on this compound
The synergy between computational and experimental chemistry offers a powerful approach to unlock the full potential of this compound.
Computational studies could be employed to:
Predict Reactivity: Density Functional Theory (DFT) calculations can be used to predict the regioselectivity of electrophilic aromatic substitution and to understand the electronic structure of the molecule.
Simulate Spectra: Computational methods can help in the interpretation of experimental spectroscopic data, such as NMR and IR spectra. nih.gov
Design Novel Derivatives: Molecular modeling can be used to design new derivatives with specific desired properties for applications in medicine or materials science.
By combining these computational predictions with targeted experimental validation, researchers can accelerate the discovery of new reactions, applications, and more sustainable synthetic methods for this compound and its derivatives, paving the way for future innovations in chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
